molecular formula C19H20BrN3OS B4024362 2-[3-bromo-4-(dimethylamino)phenyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-[3-bromo-4-(dimethylamino)phenyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B4024362
M. Wt: 418.4 g/mol
InChI Key: JDTVCZTXRLODSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-ones, including derivatives similar to the specified compound, involves condensation reactions with aromatic aldehydes, furfural, and various substituents in the presence of NaOH to form substituted 8-arylidene-6,7-dihydro-pyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4-ones (Elmuradov et al., 2011). Another approach includes the aza-Wittig reaction of iminophosphorane with aromatic isocyanates, followed by reaction with various nucleophiles, demonstrating a versatile method for synthesizing thienopyrimidinone derivatives (Chen & Liu, 2019).

Molecular Structure Analysis

The molecular structure of thienopyrimidinone derivatives has been elucidated through various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. Crystal structure determinations have provided insights into the molecular geometry, conformation, and the influence of structural modifications on the overall molecular architecture. These studies have highlighted the importance of stacking interactions and hydrogen bonding in forming 3D supramolecular structures (Chen & Liu, 2019).

Chemical Reactions and Properties

Thienopyrimidinone derivatives undergo various chemical reactions, including cyclocondensations and reactions with nucleophiles such as aliphatic amines, alcohols, and phenols. These reactions are crucial for modifying the chemical structure and introducing new functional groups, thereby altering the compound's chemical properties and biological activities (Chen & Liu, 2019).

properties

IUPAC Name

2-[3-bromo-4-(dimethylamino)phenyl]-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN3OS/c1-10-4-6-12-15(8-10)25-19-16(12)18(24)21-17(22-19)11-5-7-14(23(2)3)13(20)9-11/h5,7,9-10H,4,6,8H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTVCZTXRLODSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)C4=CC(=C(C=C4)N(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-bromo-4-(dimethylamino)phenyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 2
2-[3-bromo-4-(dimethylamino)phenyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
2-[3-bromo-4-(dimethylamino)phenyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 4
2-[3-bromo-4-(dimethylamino)phenyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 5
2-[3-bromo-4-(dimethylamino)phenyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
Reactant of Route 6
2-[3-bromo-4-(dimethylamino)phenyl]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

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